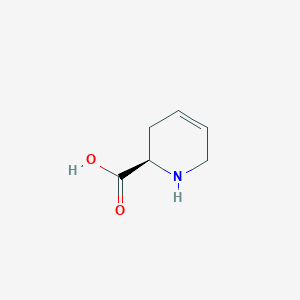

(R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid

Beschreibung

BenchChem offers high-quality (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H9NO2 |

|---|---|

Molekulargewicht |

127.14 g/mol |

IUPAC-Name |

(2R)-1,2,3,6-tetrahydropyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,5,7H,3-4H2,(H,8,9)/t5-/m1/s1 |

InChI-Schlüssel |

YCQPUTODZKESPK-RXMQYKEDSA-N |

Isomerische SMILES |

C1C=CCN[C@H]1C(=O)O |

Kanonische SMILES |

C1C=CCNC1C(=O)O |

Herkunft des Produkts |

United States |

Structural Isomers of (R)-1,2,3,6-Tetrahydropyridine-2-Carboxylic Acid: Chemical Biology, Pharmacological Profiling, and Analytical Workflows

The Chemistry of Isomerism in Tetrahydropyridine-Carboxylic Acids

The tetrahydropyridine-carboxylic acid scaffold represents a fascinating case study in how minute structural variations—specifically the positioning of a double bond and a carboxylate group—can drastically alter a molecule's biological target, efficacy, and toxicological profile. The parent molecule, (R)-1,2,3,6-tetrahydropyridine-2-carboxylic acid (also known as D-Baikiain), is a non-proteinogenic amino acid (NPAA) found in various plant matrices, including legumes and Caesalpinia spinosa (Tara flour) 1[1].

By shifting the functional groups around the piperidine ring, we generate structural isomers that transition from potentially hepatotoxic plant metabolites to highly specific neuropharmacological tools:

-

(R)-Baikiain (2-carboxylic acid): Recently implicated in severe hepatotoxicity events linked to food products, acting via rapid glutathione depletion in hepatocytes 2[2].

-

Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid): Moving the carboxyl group to the 3-position and the double bond to the 5,6-position yields a potent, competitive inhibitor of the GABA Transporter 1 (GAT-1) 3[3].

-

Isoguvacine (1,2,3,6-tetrahydropyridine-4-carboxylic acid): Shifting the carboxyl group to the 4-position perfectly mimics the extended conformation of γ-aminobutyric acid (GABA), creating a highly specific, full agonist at the GABA-A receptor 4[4].

Quantitative Pharmacological Profiling

The causality behind these divergent pharmacological profiles lies in the spatial distance between the basic secondary amine and the acidic carboxylate. GAT-1 requires a specific spatial arrangement that Guvacine provides, whereas the GABA-A receptor's binding pocket demands the precise geometry offered by Isoguvacine5[5].

| Isomer Common Name | IUPAC Nomenclature | Primary Biological Target | Binding Affinity / Potency | Biological / Toxicological Note |

| (R)-Baikiain | (R)-1,2,3,6-tetrahydropyridine-2-carboxylic acid | Unknown (Metabolic) | N/A | Hepatotoxic (Glutathione depletion)[2] |

| Guvacine | 1,2,5,6-tetrahydropyridine-3-carboxylic acid | GAT-1 (Transporter) | IC50 = 14.0 μM (hGAT-1) | Specific GABA reuptake inhibitor |

| Isoguvacine | 1,2,3,6-tetrahydropyridine-4-carboxylic acid | GABA-A (Receptor) | IC50 ~ 19.0 μM (RDL)[6] | Full GABA-A receptor agonist[4] |

Mechanistic Divergence

Pharmacological divergence of tetrahydropyridine-carboxylic acid isomers across biological targets.

Self-Validating Experimental Workflows

To study these isomers, researchers must deploy highly specific analytical and functional assays. Because Baikiain, Guvacine, and Isoguvacine share the exact same molecular formula (C6H9NO2) and exact mass (127.14 g/mol ), standard low-resolution mass spectrometry is insufficient. Furthermore, functional assays must differentiate between receptor binding and actual physiological efficacy.

Protocol 1: Analytical Resolution via LC-QToF MS/MS

Causality: Reversed-phase chromatography fails to retain highly polar NPAAs. Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required to resolve the isomers based on retention time (RT) before they enter the mass spectrometer 1[1].

-

Sample Preparation: Homogenize the legume/flour matrix in 80% aqueous methanol.

-

Self-Validation Step (Internal Standard): Spike the homogenate with 10 μM of 13C,15N-labeled GABA. This internal standard corrects for matrix-induced ion suppression in the MS source, ensuring quantitative trustworthiness.

-

Chromatographic Separation: Inject 5 μL onto a HILIC column (e.g., Waters Acquity BEH Amide). Use a gradient of acetonitrile and 10 mM ammonium formate (pH 3.0). The structural isomers will elute at distinct RTs due to differences in their dipole moments.

-

QToF MS/MS Detection: Isolate the precursor ion [M+H]+ at m/z 128.07. Apply Collision-Induced Dissociation (CID).

-

Data Analysis: Differentiate the isomers by their unique MS/MS fragmentation spectra (e.g., loss of H2O vs. loss of COOH).

Self-validating LC-QToF MS/MS analytical workflow for resolving structural isomers.

Protocol 2: Electrophysiological Validation of Isoguvacine Efficacy

Causality: Radioligand binding assays only confirm that Isoguvacine occupies the GABA-A receptor. To prove it acts as a full agonist, whole-cell patch-clamp electrophysiology must be used to measure the actual influx of chloride (Cl-) ions4[4].

-

Cell Preparation: Culture cerebral cortical neurons or use Xenopus oocytes expressing recombinant GABA-A receptors.

-

Patch-Clamp Configuration: Establish a whole-cell configuration using a glass micropipette filled with an intracellular solution (high KCl) to record macroscopic Cl- currents at a holding potential of -60 mV.

-

Agonist Application: Wash in 20 μM Isoguvacine and record the peak inward current.

-

Self-Validation Step 1 (E_max Baseline): Wash out the Isoguvacine, then apply 20 μM Muscimol (a known full agonist). Compare the Isoguvacine current to the Muscimol current to accurately calculate relative efficacy (E_max).

-

Self-Validation Step 2 (Receptor Specificity): Co-apply Isoguvacine with 10 μM Bicuculline methiodide, a potent GABA-A blocker 7[7]. Complete abolishment of the current confirms the signal is strictly GABA-A mediated and not an artifactual leak current.

Protocol 3: Synaptosomal [3H]-GABA Uptake Assay for Guvacine

Causality: To measure GAT-1 transporter inhibition, isolated nerve terminals (synaptosomes) are utilized because they maintain the native lipid bilayer and the Na+/Cl- ion gradients essential for secondary active transport 5[5].

-

Synaptosome Isolation: Homogenize rat brain cortical tissue in 0.32 M sucrose and isolate the synaptosomal fraction via differential ultracentrifugation.

-

Incubation: Pre-incubate the synaptosomes in a physiological buffer (containing Na+) at 37°C with varying concentrations of Guvacine (0.1 μM to 100 μM).

-

Radioligand Addition: Add 50 nM of [3H]-GABA to the suspension and incubate for exactly 3 minutes.

-

Self-Validation Step (Non-Specific Uptake): In a parallel control well, incubate synaptosomes with 10 μM Tiagabine, a highly selective GAT-1 inhibitor7[7]. The radioactive counts in this well represent non-specific background binding, which must be subtracted from all Guvacine test wells to yield the true specific uptake.

-

Quantification: Terminate the reaction by rapid vacuum filtration over glass fiber filters. Measure the retained radioactivity using a liquid scintillation counter to calculate the IC50.

References

- PubChem. "Guvacine | C6H9NO2 | CID 3532 - PubChem - NIH".

- Tocris Bioscience. "Guvacine hydrochloride | CAS 6027-91-4". Tocris Bioscience.

- Soudijn W, van Wijngaarden I. "The GABA transporter and its inhibitors".

- Krogsgaard-Larsen P, et al. "Partial GABAA receptor agonists. Synthesis and in vitro pharmacology of a series of nonannulated analogs of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol".

- MedChemExpress. "GABA Receptor | Agonists Antagonists". MedChemExpress.

- McGonigle I, et al. "Molecular Characterization of Agonists That Bind to an Insect GABA Receptor".

- Avula B, et al. "Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF".

- LiverTox. "Tara Flour - LiverTox - NCBI Bookshelf".

Sources

- 1. Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tara Flour - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Partial GABAA receptor agonists. Synthesis and in vitro pharmacology of a series of nonannulated analogs of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

The Pharmacological Landscape of (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic Acid: A Privileged Chiral Scaffold in Drug Discovery

Executive Summary

(R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid, commonly known as D-baikiain, is a non-proteinogenic cyclic amino acid characterized by an endocyclic double bond and a chiral center at the C2 position. In modern drug discovery, this specific stereoisomer serves as a highly privileged scaffold. Its intermediate conformational flexibility and enhanced chemical reactivity—compared to its saturated analog, pipecolic acid—make it an ideal pharmacophore for designing covalent enzyme inhibitors and highly selective receptor ligands. This technical guide explores the mechanistic pharmacology of the (R)-baikiain core, contrasts its safety profile with its naturally occurring (S)-enantiomer, and provides self-validating experimental frameworks for evaluating its biological activity.

Mechanistic Pharmacology & Target Interactions

Covalent Inhibition of Serine β-Lactamases

The rise of multidrug-resistant Gram-negative bacteria necessitates the development of novel β-lactamase inhibitors (BLIs). The (R)-tetrahydropyridine core has been instrumental in the design of next-generation Diazabicyclooctane (DBO) inhibitors, such as ETX0282[1].

-

Causality of Scaffold Selection: The endocyclic double bond (EDB) within the 1,2,3,6-tetrahydropyridine ring significantly increases the electrophilicity of the adjacent urea carbonyl compared to a saturated piperidine core[1]. This heightened reactivity is critical for driving the nucleophilic attack by the active-site serine of Class A, C, and D β-lactamases, leading to rapid and stable acyl-enzyme intermediate formation[2].

Modulation of Proline Metabolism

Baikiain acts as a structural analogue of L-proline. In bacterial models (e.g., Salmonella typhimurium and E. coli), it exhibits a dual metabolic mechanism: it partially induces proline oxidase (the first enzyme in proline catabolism) while simultaneously acting as a potent inhibitor of Δ1-pyrroline-5-carboxylic acid (P5C) dehydrogenase[3].

-

Pharmacological Implication: By inhibiting P5C dehydrogenase, baikiain uncouples the proline degradation pathway. This leads to the accumulation of toxic intermediates and the depletion of downstream glutamate, ultimately arresting cellular growth in constitutive strains[4].

Direct Inhibition of Coagulation Factor Xa

In the pursuit of novel anticoagulants, achieving target selectivity between structurally similar serine proteases (e.g., Factor Xa vs. thrombin) is a major hurdle. The tetrahydropyridine-2-carboxylic acid scaffold provides an optimal "intermediate level of flexibility"[5].

-

Causality of Scaffold Selection: Highly rigid scaffolds often lack the adaptability to fit the S4 subsite of Factor Xa, while highly flexible scaffolds suffer from massive entropic penalties upon binding and poor selectivity. The (R)-baikiain core perfectly balances these thermodynamic parameters, yielding direct FXa inhibitors with nanomolar affinities ( KI ≈ 135 nM) and over 1800-fold selectivity against related coagulation enzymes[6].

Stereospecificity and Toxicological Profiling: The (R) vs. (S) Paradigm

Chiral inversion can drastically alter a molecule's biological fate. While the (R)-enantiomer is heavily utilized in synthetic drug design, the naturally occurring (S)-enantiomer (L-baikiain) has recently been implicated in severe foodborne toxicity. High concentrations of (S)-baikiain in Tara (Tara spinosa) flour were identified as the primary causative agent for acute liver injury associated with a widely recalled food product[7].

-

Mechanism of Toxicity: Oral administration of (S)-baikiain leads to a statistically significant elevation in blood alanine aminotransferase (ALT) and a severe depletion of hepatic glutathione (GSH)[8]. The molecule acts as an irreversible inhibitor of L-pipecolate oxidase, triggering oxidative stress and hepatocellular necrosis[9]. Consequently, when developing therapeutics based on the (R)-baikiain scaffold, rigorous enantiomeric purity controls are mandatory to prevent off-target, (S)-enantiomer-mediated hepatotoxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to eliminate false positives and confirm causality.

Protocol 1: Kinetic Evaluation of β-Lactamase Covalent Inhibition

Objective: Determine the inactivation rate ( kinact ) and binding affinity ( KI ) of (R)-baikiain-derived DBOs. Causality: Traditional IC50 values are insufficient for covalent inhibitors because potency is time-dependent. We must measure kinact and KI independently to accurately profile the pharmacophore's reactivity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1 nM recombinant Class C β-lactamase (e.g., AmpC) in 50 mM HEPES buffer (pH 7.5) supplemented with 0.01% Triton X-100.

-

Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the (R)-baikiain derivative (0.1 to 10 μM) for specific time intervals (0, 5, 10, 20, 30 minutes) at 37°C.

-

Reporter Addition: Add 100 μM Nitrocefin (a chromogenic cephalosporin) to the mixture.

-

Kinetic Readout: Monitor absorbance at 486 nm continuously for 5 minutes using a microplate reader to determine the initial velocity ( vi ) of residual enzyme activity.

-

Data Analysis: Plot ln(vi/v0) versus pre-incubation time to calculate the observed rate constant ( kobs ). Fit kobs against inhibitor concentration to extract kinact and KI .

Self-Validating Checkpoints:

-

Aggregation Control: The inclusion of 0.01% Triton X-100 prevents non-specific enzyme inhibition via colloidal aggregation. If inhibition is lost upon detergent addition, the compound is a false positive.

-

Reversibility Control (Dialysis): Subject the fully inhibited enzyme-inhibitor complex to rapid 100-fold dilution. A true covalent inhibitor (like the DBOs) will show <5% recovery of enzyme activity after 4 hours, validating the irreversible mechanism[1].

Protocol 2: Multiparametric Hepatotoxicity & Metabolic Uncoupling Assay

Objective: Assess stereospecific off-target toxicity in HepG2 cells. Causality: Given the (S)-enantiomer's propensity to inhibit L-pipecolate oxidase and cause liver injury, evaluating the (R)-enantiomer for similar metabolic uncoupling is critical for safety profiling.

Step-by-Step Methodology:

-

Cell Culture: Seed HepG2 cells at 2×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours.

-

Compound Dosing: Treat cells with the (R)-baikiain derivative (10, 50, 100, 500 μM) and the (S)-baikiain positive control for 48 hours.

-

ALT Leakage Measurement: Aspirate 50 μL of the supernatant and assay for ALT activity using an NADH-coupled enzymatic kinetic assay (absorbance at 340 nm).

-

GSH Quantification: Lyse the remaining cells and quantify intracellular reduced glutathione (GSH) using Ellman's reagent (DTNB), measuring absorbance at 412 nm.

Self-Validating Checkpoints:

-

Mechanistic Triangulation: True metabolic uncoupling will present as a concomitant rise in ALT and a drop in GSH. If ALT is elevated without GSH depletion, the toxicity is likely direct membrane lysis (surfactant effect) rather than metabolic disruption[8].

-

Rescue Control: Co-administer 1 mM exogenous L-proline with the highest compound dose. If the toxicity is specifically mediated via the proline metabolism pathway (e.g., P5C dehydrogenase inhibition), L-proline supplementation will competitively rescue the cellular phenotype[3].

Quantitative Data Summary

| Compound / Enantiomer | Target / Biological System | Pharmacological Effect | Key Quantitative Metric | Reference |

| (R)-Baikiain DBO (ETX0282) | Class A, C, D β-Lactamases | Covalent Enzyme Inhibition | MIC ≤ 0.25 μg/mL (w/ cefpodoxime) | [1] |

| (R)-Baikiain THIQ Scaffold | Coagulation Factor Xa | Direct Protease Inhibition | KI = 135 nM | [5] |

| (S)-Baikiain (Tara Flour) | L-Pipecolate Oxidase (Hepatic) | Acute Hepatotoxicity | ALT: 230 U/L (vs 66 U/L control) | [8] |

| Racemic Baikiain | Proline Oxidase (S. typhimurium) | Enzyme Induction / Uncoupling | 10% of max proline induction | [3] |

Pathway Visualizations

Mechanism of covalent β-lactamase inhibition by tetrahydropyridine scaffolds.

Metabolic uncoupling and toxicity pathway induced by baikiain exposure.

References

-

Effect of the Proline Analogue Baikiain on Proline Metabolism in Salmonella typhimurium. Journal of Bacteriology.[Link]

-

Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. Journal of Medicinal Chemistry.[Link]

-

Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold. Bioorganic & Medicinal Chemistry.[Link]

-

Is Baikiain in Tara Flour a Causative Agent for the Adverse Events Associated with the Recalled Frozen French Lentil & Leek Crumbles Food Product? - A Working Hypothesis. Chemical Research in Toxicology.[Link]

Sources

- 1. Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Is Baikiain in Tara Flour a Causative Agent for the Adverse Events Associated with the Recalled Frozen French Lentil & Leek Crumbles Food Product? - A Working Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Mechanism of Action of (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic Acid: Stereospecific Enzymatic Targeting and Toxicological Divergence

Executive Summary

In the landscape of non-proteinogenic amino acids, the tetrahydropyridine scaffold represents a critical structural motif with profound implications in both toxicology and rational drug design. While recent high-profile food safety incidents have thrust the (S)-enantiomer (L-Baikiain) into the spotlight due to its severe hepatotoxicity, its stereoisomer, (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid (D-Baikiain) , operates through a fundamentally distinct biochemical axis.

This whitepaper provides an in-depth technical analysis of the mechanism of action of the (R)-enantiomer. By mapping its interactions with peroxisomal D-Amino Acid Oxidase (DAAO), contrasting its metabolic fate against the (S)-enantiomer, and detailing self-validating experimental workflows, this guide equips researchers and drug development professionals with the mechanistic insights necessary to leverage this chiral scaffold safely and effectively.

Structural Biology & Stereochemical Significance

(R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid is a cyclic, partially unsaturated α -amino acid. The presence of the endocyclic double bond at the 4,5-position imparts an intermediate degree of conformational flexibility—more rigid than piperidine-2-carboxylic acid (pipecolic acid) but more flexible than fully aromatic pyridine derivatives.

This specific conformational profile makes the (R)-enantiomer a highly valuable chiral scaffold in pharmaceutical synthesis. For instance, it has been strategically utilized in the development of direct Factor Xa inhibitors, where its intermediate flexibility provides high selectivity for the FXa active site without triggering the rebound hypercoagulability often seen with rigid thrombin inhibitors [1],[2].

However, in biological systems, the stereochemistry of the α -carbon dictates its enzymatic fate, leading to a stark divergence in mechanism of action compared to its (S)-counterpart.

Core Mechanism of Action: The DAAO Axis vs. PIPOX Inhibition

The primary mechanism of action for (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid is governed by its role as a substrate for D-Amino Acid Oxidase (DAAO) , a flavin adenine dinucleotide (FAD)-dependent enzyme localized in the peroxisomes of hepatic and renal tissues [3],[4].

The (S)-Enantiomer: Irreversible PIPOX Inhibition

To understand the (R)-enantiomer, one must benchmark it against the (S)-enantiomer (L-Baikiain). (S)-Baikiain, found abundantly in Tara spinosa flour, is an irreversible, mechanism-based inhibitor of L-pipecolate oxidase (PIPOX) [5],[6]. It acts as a "Trojan horse," entering the PIPOX active site where it is converted into a highly reactive 4,5-epoxypipecolic acid. This epoxide covalently alkylates the enzyme, leading to catastrophic failure of pipecolate metabolism, severe glutathione (GSH) depletion, and elevated alanine transaminase (ALT) levels—the exact pathology observed in the 2022 Daily Harvest product recall [7],[8].

The (R)-Enantiomer: DAAO-Mediated Oxidative Stress

Conversely, (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid evades PIPOX entirely. Instead, it is oxidized by DAAO. The mechanism proceeds as follows:

-

Substrate Binding: The (R)-configuration aligns perfectly with the active site geometry of DAAO, which naturally metabolizes D-proline and D-pipecolate.

-

FAD-Dependent Dehydrogenation: DAAO abstracts a hydride from the α -carbon, transferring it to FAD to form FADH 2 .

-

Imine Formation & ROS Generation: This yields a highly reactive conjugated cyclic imine ( Δ1 -piperideine-2-carboxylate derivative). Simultaneously, FADH 2 is reoxidized by molecular oxygen, generating stoichiometric amounts of hydrogen peroxide ( H2O2 ).

-

Cellular Impact: While it does not permanently disable the enzyme like its (S)-counterpart, the rapid turnover of (R)-baikiain by DAAO creates a localized burst of H2O2 and reactive imines, which can overwhelm cellular GSH reserves if the dosage exceeds the capacity of peroxisomal catalase [9].

Caption: Stereospecific metabolic divergence of Baikiain enantiomers via DAAO and PIPOX pathways.

Quantitative Data: Stereoisomer Comparison

To facilitate rapid risk assessment and assay design, the kinetic and toxicological profiles of the two enantiomers are summarized below.

| Parameter | (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid | (S)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid |

| Primary Target Enzyme | D-Amino Acid Oxidase (DAAO) | L-Pipecolate Oxidase (PIPOX) |

| Enzymatic Mechanism | Substrate (Oxidative Deamination) | Irreversible Mechanism-Based Inhibitor |

| Primary Toxic Metabolite | Hydrogen Peroxide ( H2O2 ) & Imines | 4,5-Epoxypipecolic acid |

| Hepatic ALT Elevation | Moderate (Secondary to ROS overload) | Severe (Primary enzyme failure) |

| GSH Depletion | High (Consumed neutralizing H2O2 ) | High (Consumed via epoxide conjugation) |

| Clearance Rate | Rapid (Enzymatic turnover) | Slow (Covalent adduct formation) |

Experimental Protocols: A Self-Validating System

To empirically validate the mechanism of action of the (R)-enantiomer, researchers must utilize assays that isolate stereospecific enzyme kinetics from downstream cellular toxicity. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro DAAO Kinetic Profiling via Amplex Red

Objective: Quantify the specific activity of DAAO against (R)-Baikiain by tracking stoichiometric H2O2 release.

-

Causality: Direct measurement of the reactive cyclic imine is analytically challenging due to its instability. By coupling the reaction to Amplex Red (which reacts with H2O2 in the presence of horseradish peroxidase to form highly fluorescent resorufin), we obtain a real-time, highly sensitive readout of DAAO turnover.

Step-by-Step Methodology:

-

Preparation: Prepare a 50 mM sodium phosphate buffer (pH 8.5) containing 10 μ M FAD to ensure the DAAO holoenzyme remains fully saturated.

-

Enzyme Addition: Add 0.5 μ g/mL of purified human recombinant DAAO to the reaction wells.

-

Coupling Reagents: Introduce 50 μ M Amplex Red and 0.1 U/mL Horseradish Peroxidase (HRP).

-

Substrate Initiation: Initiate the reaction by adding varying concentrations of (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid (10 μ M to 1 mM).

-

Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes at 37°C to calculate Vmax and Km .

-

Self-Validation: Include a D-Proline positive control to benchmark standard DAAO specific activity. Include a catalase-quenched negative control (adding 100 U/mL catalase prior to substrate) to ensure the fluorescence is exclusively driven by H2O2 generation and not auto-oxidation of the tetrahydropyridine ring.

Protocol 2: Hepatocyte (HepG2) Toxicity and GSH Depletion Assay

Objective: Assess the downstream cellular impact of DAAO-mediated ROS generation.

-

Causality: HepG2 cells are selected because they retain functional peroxisomal DAAO and PIPOX expression, accurately modeling human hepatic metabolism.

Step-by-Step Methodology:

-

Cell Culture: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours.

-

Dosing: Treat cells with (R)-Baikiain at concentrations ranging from 0.1 mM to 5.0 mM for 6 hours.

-

Lysis & Assay: Lyse the cells using 5% sulfosalicylic acid (SSA) to preserve oxidized and reduced glutathione states.

-

Quantification: Use a DTNB (Ellman’s reagent) recycling assay to quantify total GSH levels, normalizing to total protein content via a BCA assay.

-

Self-Validation: Co-administer 5 mM N-acetylcysteine (NAC) in a parallel cohort. If GSH depletion is truly mediated by DAAO-generated ROS, NAC supplementation will replenish the thiol pool and rescue the cellular phenotype, confirming the causal mechanism.

Caption: Step-by-step experimental workflow for validating (R)-Baikiain enzymatic kinetics and toxicity.

Conclusion

(R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid is far more than a mere mirror image of a known hepatotoxin. While its (S)-enantiomer acts as a destructive, irreversible inhibitor of PIPOX, the (R)-enantiomer acts as a substrate for DAAO. The resulting mechanism of action—rapid enzymatic turnover leading to a localized surge in hydrogen peroxide—demands careful toxicological screening when utilizing this molecule as a chiral scaffold in drug discovery. By employing the self-validating protocols outlined above, researchers can accurately map its metabolic clearance and mitigate ROS-mediated liabilities early in the development pipeline.

References

-

Al-Horani, R. A., et al. (2012). "Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold." European Journal of Medicinal Chemistry.[Link]

-

Errico, F., et al. (2001). "Nutritional Characteristics and Functions of D-Amino Acids in the Chicken." Journal of Chromatography B.[Link]

-

Chittiboyina, A. G., et al. (2023). "Is Baikiain in Tara Flour a Causative Agent for the Adverse Events Associated with the Recalled Frozen French Lentil & Leek Crumbles Food Product? - A Working Hypothesis." Chemical Research in Toxicology.[Link]

-

U.S. Food and Drug Administration (FDA). (2024). "Scientific Memorandum: Regulatory status and review of available information pertaining to tara flour." FDA.gov. [Link]

Sources

- 1. Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nutritional Characteristics and Functions of D-Amino Acids in the Chicken - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nutritional Characteristics and Functions of D-Amino Acids in the Chicken [jstage.jst.go.jp]

- 5. Is Baikiain in Tara Flour a Causative Agent for the Adverse Events Associated with the Recalled Frozen French Lentil & Leek Crumbles Food Product? - A Working Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. fda.gov [fda.gov]

- 9. Is Baikiain in Tara Flour a Causative Agent for the Adverse Events Associated with the Recalled Frozen French Lentil & Leek Crumbles Food Product? - A Working Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Optimization of Tetrahydropyridine Carboxylic Acids in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction: The Tetrahydropyridine Scaffold in Medicinal Chemistry

Tetrahydropyridine carboxylic acids (THPCAs), such as guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) and its N-methylated derivative arecaidine, represent a privileged class of nitrogen-containing heterocycles. In early-stage drug discovery, these scaffolds are heavily investigated for their role as potent inhibitors of γ -aminobutyric acid (GABA) transporters (e.g., GAT-1) and as orthosteric antagonists for M5 muscarinic receptors.

However, as a Senior Application Scientist overseeing lead optimization, I frequently observe a critical failure point with these molecules: their physicochemical properties inherently oppose central nervous system (CNS) penetration . Understanding the thermodynamic and physicochemical behavior of THPCAs is not merely an analytical exercise; it is the foundational logic required to engineer bioavailable neurotherapeutics.

Core Physicochemical Properties: The Zwitterionic Challenge

The defining physicochemical characteristic of THPCAs is their amphoteric nature. Containing both a basic secondary/tertiary amine and an acidic carboxylic acid, these molecules exist predominantly as zwitterions at physiological pH (7.4) [1].

This dual-charge state drastically increases the hydration energy of the molecule and inflates its Topological Polar Surface Area (TPSA). Consequently, the partition coefficient (logP) and distribution coefficient at pH 7.4 (logD 7.4 ) are heavily skewed toward the aqueous phase, resulting in values typically lower than -2.0. Such extreme hydrophilicity virtually eliminates the possibility of passive transcellular diffusion across the lipophilic endothelial cells of the Blood-Brain Barrier (BBB) [2].

Quantitative Data Summary

The table below summarizes the core physicochemical parameters of key THPCAs compared to a saturated reference standard (Nipecotic Acid).

| Compound | IUPAC Name | Molecular Weight | pKa (Acidic) | pKa (Basic) | logP / cLogD (pH 7.4) |

| Guvacine | 1,2,5,6-tetrahydropyridine-3-carboxylic acid | 127.14 g/mol | ~3.61 | ~9.00 | -2.2 to -2.6 |

| Arecaidine | 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid | 141.17 g/mol | ~3.50 | 9.07 | -2.3 |

| Nipecotic Acid * | Piperidine-3-carboxylic acid | 129.16 g/mol | ~3.60 | ~10.40 | -2.38 |

*Included as a saturated piperidine reference standard to demonstrate the minimal lipophilic contribution of the single degree of unsaturation in THPCAs.

Experimental Methodologies: Self-Validating Profiling Protocols

To accurately guide structural modifications, the baseline physicochemical properties of a THPCA must be measured with absolute thermodynamic certainty. As an industry standard, we do not rely solely on predictive algorithms (e.g., cLogP); we mandate empirical, self-validating workflows.

Protocol 1: Potentiometric Determination of pKa

Causality: We utilize potentiometric titration rather than UV-metric methods because the tetrahydropyridine ring lacks a strong, pH-dependent chromophore shift. Potentiometry provides high precision for zwitterions by directly measuring proton flux.

-

Step 1: System Calibration & Validation. Titrate a known primary standard (e.g., Potassium Hydrogen Phthalate, pKa 4.01) prior to the unknown.

-

Why? Glass electrodes suffer from alkaline error and daily drift. Running a known standard validates the Nernstian response of the electrode, ensuring the system is self-validating before any unknown data is accepted.

-

-

Step 2: Sample Preparation. Dissolve 2.0 mM of the THPCA in a 0.15 M KCl aqueous background electrolyte.

-

Why? Maintaining a constant ionic strength (mimicking physiological osmolality) ensures that activity coefficients remain stable throughout the titration, allowing us to calculate true thermodynamic pKa rather than a fluctuating apparent pKa.

-

-

Step 3: Inert Titration. Titrate the solution using standardized 0.1 M NaOH and 0.1 M HCl under a continuous blanket of argon gas at exactly 25.0°C.

-

Why? Argon prevents atmospheric CO 2 from dissolving into the aqueous solution to form carbonic acid, which would artificially skew the pH and buffer capacity measurements.

-

-

Step 4: Data Processing. Apply non-linear regression (Bjerrum plot analysis) to extract the macroscopic pKa 1 (carboxylic acid) and pKa 2 (amine).

Protocol 2: Shake-Flask logP/logD Profiling

Causality: We select the traditional shake-flask method over HPLC-based retention time profiling. Highly polar zwitterions often elute in the void volume of reverse-phase HPLC columns, rendering retention-based logP calculations highly inaccurate.

-

Step 1: Phase Mutual Saturation. Vigorously stir 1-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours prior to the experiment.

-

Why? Water and octanol are partially miscible. Pre-saturating the phases prevents volume shifts during the actual partitioning experiment, which would otherwise alter concentration calculations.

-

-

Step 2: Equilibration. Dissolve the THPCA in the aqueous phase, add an equal volume of the octanol phase, and agitate at a constant 25°C for 60 minutes. Centrifuge the mixture at 3000 rpm for 15 minutes.

-

Why? Partitioning is a thermodynamically driven equilibrium process; strict temperature control is mandatory. Centrifugation ensures the complete breakdown of micro-emulsions at the liquid-liquid interface.

-

-

Step 3: Quantification & Mass Balance Validation. Quantify the concentration in both phases using LC-MS/MS. Calculate the total mass recovered.

-

Why? A mass balance check ( Recovery=MassinitialMassaq+Massorg ) is our self-validating metric. If recovery is <95%, it indicates precipitation, degradation, or adsorption to the glassware, automatically invalidating the run.

-

Pharmacokinetics and Bioisosteric Lead Optimization

Because the native THPCA scaffold is excluded from the CNS due to its logD < -2.0, drug development programs must employ bioisosteric replacement or prodrug strategies [3]. By masking the carboxylic acid via esterification (e.g., lipophilic ester prodrugs) or replacing it with a bioisostere (e.g., tetrazole or oxadiazole), we eliminate the zwitterionic trap. This maintains the spatial arrangement required for GAT-1 or MAO receptor binding while pushing the logD into the optimal range (logD 1.0 - 3.0) for BBB penetration.

Logical workflow of optimizing THPCA pharmacokinetics for CNS penetration.

Synthetic Workflows: Multicomponent Reactions (MCRs)

To rapidly generate libraries of functionalized tetrahydropyridines for structure-activity relationship (SAR) studies, modern synthetic chemistry relies on one-pot Multicomponent Reactions (MCRs) [4, 5].

Instead of linear, step-by-step syntheses that suffer from compounding yield losses, MCRs combine aldehydes, amines (or anilines), and β -keto esters in a single reaction vessel. Catalyzed by Bronsted acids or novel organocatalysts, the reaction proceeds through a highly ordered cascade: a Knoevenagel condensation forms an electron-deficient olefin, followed by a Michael addition of the amine, and concluding with an intramolecular cyclization and dehydration to yield the tetrahydropyridine core.

Multicomponent reaction (MCR) cascade for synthesizing functionalized tetrahydropyridines.

References

-

Title: Arecaidine | CID 10355 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link][1]

-

Title: Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1) Source: National Institutes of Health (NIH) / PubMed Central URL: [Link][2]

-

Title: Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism Source: MDPI (Molecules) URL: [Link][3]

-

Title: Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B Source: ACS Publications (ACS Omega) URL: [Link][4]

Sources

Spectroscopic Characterization and Analytical Methodologies for (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic Acid

Executive Summary

(R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid, commonly known as D-Baikiain, is a non-proteinogenic α -amino acid characterized by a partially unsaturated piperidine ring[1]. While its enantiomer, L-Baikiain, occurs naturally in various plant species and marine red algae[2], the unnatural (R)-enantiomer serves as a critical chiral building block in the asymmetric synthesis of complex alkaloid scaffolds and peptidomimetics. This whitepaper provides an authoritative guide to the spectroscopic properties of (R)-Baikiain, detailing the physical causality behind its spectral signatures and establishing self-validating analytical protocols for its rigorous characterization.

Structural Logic and Spectroscopic Causality

The molecular architecture of (R)-Baikiain (C 6 H 9 NO 2 , PubChem CID 12299948[3]) features a secondary amine, a carboxylic acid, and a C4-C5 endocyclic double bond. In aqueous and polar environments, the molecule exists predominantly as a zwitterion. This ionization state directly impacts its spectroscopic behavior:

-

Deshielding Effects: The protonation of the piperidine nitrogen deshields the adjacent α -proton (H-2) and the equatorial/axial protons at C-6.

-

Olefinic Anisotropy: The C4-C5 double bond introduces magnetic anisotropy, splitting the olefinic protons into an AB-type system and significantly shifting the corresponding 13 C resonances downfield.

Quantitative Spectroscopic Data Profile

To facilitate rapid reference and comparison during structural elucidation, the core spectroscopic data for (R)-Baikiain are summarized in the tables below. These values are benchmarked against D 2 O solvent systems, which are optimal for zwitterionic amino acids.

Table 1: 1 H NMR Data (400 MHz, D 2 O) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | | :--- | :--- | :--- | :--- | :--- | | H-2 | 3.95 | dd | 11.0, 4.5 | 1H | | H-3a | 2.65 | ddt | 17.5, 4.5, 2.0 | 1H | | H-3b | 2.40 | ddt | 17.5, 11.0, 3.0 | 1H | | H-4 | 5.85 | m | - | 1H | | H-5 | 5.75 | m | - | 1H | | H-6a | 3.65 | dt | 16.5, 3.0 | 1H | | H-6b | 3.50 | dt | 16.5, 2.0 | 1H |

Table 2: 13 C NMR Data (100 MHz, D 2 O) | Carbon Position | Chemical Shift ( δ , ppm) | Type | Structural Assignment | | :--- | :--- | :--- | :--- | | C-2 | 58.2 | CH | α -Carbon (adjacent to N and COOH)[2] | | C-3 | 28.3 | CH 2 | Allylic methylene[2] | | C-4 | 122.3 | CH | Olefinic carbon[2] | | C-5 | 128.0 | CH | Olefinic carbon[2] | | C-6 | 43.5 | CH 2 | Methylene adjacent to N | | C=O | 176.9 | C | Carboxylate carbon (zwitterionic)[2] |

Mass Spectrometry & Chiroptical Properties

-

ESI-MS (Positive Mode): [M+H]+ at m/z 128.07; [M−HCOOH+H]+ at m/z 82.06.

-

Specific Rotation: [α]D20=+201∘ ( c=0.6 , H 2 O). The positive rotation is the definitive discriminator for the (R)-enantiomer, as the naturally occurring (S)-enantiomer exhibits a rotation of −201∘ [2].

Self-Validating Experimental Protocols

A robust analytical framework must be self-validating, meaning the experimental design inherently controls for false positives and systemic errors.

Analytical workflow for the comprehensive structural validation of (R)-Baikiain.

Protocol 1: Quantitative NMR (qNMR) for Structural and Purity Validation

Causality & Logic: D 2 O is selected as the solvent to suppress exchangeable amine and carboxylic protons, simplifying the spectrum. 4,4-Dimethyl-4-silapentane-1-sulfonic acid (DSS) is introduced as an internal standard. DSS not only anchors the chemical shift scale at 0.00 ppm, but its highly stable methyl singlet serves as a quantitative reference to calculate the absolute purity of the (R)-Baikiain sample, making the protocol a self-validating closed system.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10.0 mg of (R)-Baikiain and 2.0 mg of high-purity DSS using a microbalance.

-

Dissolution: Dissolve the mixture in 0.6 mL of 99.9% D 2 O. Vortex for 30 seconds to ensure complete homogenization.

-

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the 1 H spectrum at 298 K using a 30° pulse angle, a relaxation delay (D1) of 10 seconds (crucial for full longitudinal relaxation of all protons to ensure accurate integration), and 64 scans.

-

Validation Step: Integrate the DSS methyl peak (0.00 ppm, 9H) and the (R)-Baikiain H-2 peak (3.95 ppm, 1H). Calculate the absolute purity based on the molar ratio. If the purity is <95%, the sample must be recrystallized from aqueous ethanol before proceeding to downstream biological assays.

Protocol 2: LC-MS/MS Workflow for Trace Analysis

Causality & Logic: Positive mode Electrospray Ionization (ESI+) is chosen because the secondary amine of the tetrahydropyridine ring is highly basic and readily accepts a proton to form the [M+H]+ ion ( m/z 128.07). The application of collision-induced dissociation (CID) triggers a highly specific neutral loss of formic acid (46 Da), a diagnostic fragmentation pathway that validates the presence of the α -amino acid moiety.

Step-by-Step Methodology:

-

Chromatography: Inject 5 μ L of a 1 μ g/mL sample onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC is chosen over C18 because (R)-Baikiain is highly polar and will not retain effectively on reverse-phase media.

-

Mobile Phase: Use a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Ionization: Set the ESI source to positive mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

-

Fragmentation (MS/MS): Isolate the precursor ion at m/z 128.07. Apply a collision energy of 15-20 eV using argon as the collision gas.

-

Validation Step: Monitor the transition from m/z 128.07 to m/z 82.06. The presence of this specific transition, co-eluting exactly at the retention time of a certified reference standard, provides orthogonal validation of the analyte's identity.

Proposed ESI-MS/MS fragmentation pathway for protonated (R)-Baikiain (m/z 128.07).

References

-

Title: (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid (CID 12299948) Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Identification of L-Baikiain from Calcareous Red Algae Serraticardia maxima Source: Agricultural and Biological Chemistry (Taylor & Francis) URL: [Link]

-

Title: Baikiain Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Asymmetric Synthesis of (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic Acid: A Comprehensive Protocol and Application Guide

This document provides a detailed guide for the asymmetric synthesis of (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering a robust and reproducible methodology with in-depth scientific rationale.

Introduction: The Significance of Chiral Tetrahydropyridine Scaffolds

(R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid, also known as (R)-Baikiain, and its derivatives are key structural motifs found in numerous biologically active natural products and pharmaceutical agents. The conformational constraint imposed by the tetrahydropyridine ring, combined with the chirality at the C2 position, makes these molecules attractive for the design of peptidomimetics and as precursors for more complex alkaloids. Their applications span a wide range of therapeutic areas, including neuroscience, infectious diseases, and oncology.

The enantioselective synthesis of these compounds is of paramount importance, as the biological activity is often confined to a single enantiomer. This guide details a reliable and efficient synthetic route, commencing from a readily available chiral precursor and employing a powerful ring-closing metathesis (RCM) reaction to construct the core heterocyclic scaffold with high enantiopurity.

Synthetic Strategy: A Chiral Pool Approach Coupled with Ring-Closing Metathesis

The chosen synthetic strategy leverages the "chiral pool" concept, starting from the enantiomerically pure and commercially available (R)-2,3-epoxy-5-hexen-1-ol. This approach ensures the stereochemical integrity of the final product. The key transformation is a ruthenium-catalyzed ring-closing metathesis, a powerful and versatile reaction for the formation of cyclic olefins.[1] The subsequent steps involve standard protecting group manipulations and oxidation to afford the target carboxylic acid.

The causality behind this experimental choice lies in its efficiency and stereocontrol. The Sharpless asymmetric epoxidation provides reliable access to the chiral starting material in high enantiomeric excess.[2][3] The subsequent ring-closing metathesis is a highly efficient method for the formation of the six-membered ring, often proceeding with high yields and functional group tolerance.[4][5]

Experimental Workflow Diagram

Caption: Synthetic workflow for (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from the enantioselective synthesis of the (S)-enantiomer and has been modified for the preparation of the (R)-enantiomer.[6]

Materials and Reagents:

-

(R)-2,3-epoxy-5-hexen-1-ol (commercially available or synthesized via Sharpless asymmetric epoxidation of 5-hexen-1-ol[7] using L-(+)-diethyl tartrate).

-

Allylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Grubbs' Catalyst (1st or 2nd generation)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Silica gel for column chromatography

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and equipment

Step 1: Regioselective Epoxide Opening

-

In a round-bottom flask, dissolve (R)-2,3-epoxy-5-hexen-1-ol (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethanol.

-

Add allylamine (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess allylamine and solvent. The crude amino diol is typically used in the next step without further purification.

Causality: The regioselective attack of the amine occurs at the less hindered C2 position of the epoxide, a common and predictable outcome for nucleophilic epoxide opening under neutral or basic conditions.

Step 2: N-Protection with Boc Group

-

Dissolve the crude amino diol from the previous step in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected amino diol.

Causality: The Boc protecting group is introduced to prevent the free amine from interfering with the subsequent ruthenium-catalyzed metathesis reaction.[8]

Step 3: Ring-Closing Metathesis (RCM)

-

Dissolve the purified N-Boc protected amino diol (1.0 eq) in anhydrous and degassed dichloromethane (DCM) to a concentration of approximately 0.01-0.05 M.

-

Add Grubbs' catalyst (1st or 2nd generation, 2-5 mol%) to the solution.

-

Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected tetrahydropyridine diol.

Causality: The Grubbs' catalyst facilitates the intramolecular metathesis of the two terminal alkene functionalities, leading to the formation of the desired six-membered ring and the release of ethylene gas.[5][9] The choice of catalyst generation may influence reaction times and efficiency.

Step 4: Oxidation to the Carboxylic Acid

-

Dissolve the N-Boc protected tetrahydropyridine diol (1.0 eq) in anhydrous DCM.

-

Add pyridinium chlorochromate (PCC, 2.0-3.0 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure. The crude product is an aldehyde which is then further oxidized.

-

Dissolve the crude aldehyde in a suitable solvent system (e.g., t-BuOH/H₂O) and treat with an oxidizing agent such as sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene.

-

Stir the reaction until the aldehyde is fully converted to the carboxylic acid.

-

Perform an appropriate workup to isolate the N-Boc protected (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid.

Causality: A two-step oxidation is often preferred for converting a primary alcohol to a carboxylic acid to avoid over-oxidation and side reactions. PCC is a mild oxidant for the first step, and the Pinnick oxidation is a reliable method for the second.

Step 5: N-Boc Deprotection

-

Dissolve the N-Boc protected (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid (1.0 eq) in a minimal amount of DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

The crude product can be purified by recrystallization or ion-exchange chromatography to afford the final (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid.

Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the free amine.[10][11] The resulting product is often obtained as a TFA salt.

Quantitative Data Summary

| Step | Transformation | Starting Material | Key Reagents | Typical Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Epoxide Opening | (R)-2,3-epoxy-5-hexen-1-ol | Allylamine | >95 (crude) | >99 |

| 2 | N-Protection | Crude amino diol | Boc₂O, Et₃N | 80-90 | >99 |

| 3 | RCM | N-Boc protected amino diol | Grubbs' Catalyst | 85-95 | >99 |

| 4 | Oxidation | N-Boc tetrahydropyridine diol | PCC, NaClO₂ | 70-80 (over 2 steps) | >99 |

| 5 | Deprotection | N-Boc protected carboxylic acid | TFA | >90 | >99 |

Yields and ee values are based on literature precedents for similar transformations and may vary depending on specific reaction conditions and scale.[6]

Conclusion and Future Perspectives

The presented protocol provides a reliable and highly enantioselective pathway for the synthesis of (R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid. The use of a chiral pool starting material and a robust ring-closing metathesis reaction ensures high stereochemical fidelity and good overall yields. This application note serves as a practical guide for researchers in academic and industrial settings, enabling the efficient production of this valuable chiral building block for further applications in drug discovery and development. Future work could focus on optimizing the oxidation and deprotection steps to be more amenable to large-scale synthesis and exploring alternative, greener catalytic systems.

References

- Ginesta, X.; Pericàs, M. A.; Riera, A. Straightforward entry to the pipecolic acid nucleus. Enantioselective synthesis of baikiain. Tetrahedron Letters, 2002, 43(4), 779-781.

- Sharpless, K. B.; et al. Asymmetric Epoxidation of Allylic Alcohols: The First Practical Method. Journal of the American Chemical Society, 1980, 102(18), 5974-5976.

- Li, B.; et al. Aqueous phosphoric acid as a mild reagent for deprotection of the t-butoxycarbonyl group. Tetrahedron Letters, 2003, 44(44), 8113-8115.

- Sharpless, K. B.; Verhoeven, T. R. High-selectivity, catalytic asymmetric epoxidation. Aldrichimica Acta, 1979, 12(4), 63-74.

- Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron, 2005, 61(46), 10827-10852.

- Gao, Y.; et al. Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 1987, 109(19), 5765-5780.

- Grubbs, R. H.; Miller, S. J.; Fu, G. C. Ring-closing metathesis and related processes in organic synthesis. Accounts of Chemical Research, 1995, 28(11), 446-452.

- Trnka, T. M.; Grubbs, R. H. The development of L2X2Ru=CHR olefin metathesis catalysts: an organometallic success story. Accounts of Chemical Research, 2001, 34(1), 18-29.

- Nicolaou, K. C.; et al. The Art and Science of Total Synthesis at the Dawn of the Twenty-First Century.

- Scholl, M.; Ding, S.; Lee, C. W.; Grubbs, R. H. In Situ-Prepared Ruthenium-Based Olefin Metathesis Catalysts. Organic Letters, 1999, 1(6), 953-956.

- Kocienski, P. J. Protecting Groups. Thieme, 2004.

- Fürstner, A. Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 2000, 39(17), 3012-3043.

-

(R)-(+)-1,2-Epoxy-5-hexene. Carl ROTH. [Link]

-

(R)-(+)-1,2-Epoxy-5-hexene. ALKEMIX. [Link]

-

Sharpless epoxidation. Wikipedia. [Link]

-

Ring-closing metathesis. Wikipedia. [Link]

-

Sharpless Asymmetric Epoxidation. Organic Chemistry Portal. [Link]

- Fürstner, A. A Ring-Closing Metathesis-Mediated Route to Novel Enantiopure Conformationally Restricted Cyclic Amino Acids.

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2006.

- Balbás, A.; et al. A Practical and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 2012, 4(3).

- Jaime-Figueroa, S.; et al. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.

- Stankovic, S.; et al. Solvent-Free Mechanochemical Deprotection of N-Boc Group. Croatica Chemica Acta, 2017, 90(2), 261-265.

- Deiters, A.; Martin, S. F. Synthesis of Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. Chemical Reviews, 2004, 104(5), 2199-2238.

Sources

- 1. A ring-closing metathesis-mediated route to novel enantiopure conformationally restricted cyclic amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Epoxidation [organic-chemistry.org]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Hexen-1-ol | 821-41-0 | TCI AMERICA [tcichemicals.com]

- 8. CAS 98303-20-9: N-Boc-DL-pipecolinic acid | CymitQuimica [cymitquimica.com]

- 9. Synthesis by Ring-Closing Metathesis and Cytotoxic Evaluation of Novel Thienylmacrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mcours.net [mcours.net]

- 11. reddit.com [reddit.com]

Application Note: One-Pot Multicomponent Synthesis of Highly Functionalized Tetrahydropyridines

Strategic Rationale & Introduction

Tetrahydropyridines (THPs) are indispensable nitrogen-based heterocycles that serve as core pharmacophores in numerous natural alkaloids and synthetic therapeutics (1)[1]. Traditional step-wise syntheses of THPs are often encumbered by low atom economy, tedious chromatographic purifications, and rigid stereochemical limitations. Conversely, one-pot multicomponent reactions (MCRs) provide a highly convergent, sustainable, and scalable alternative. By orchestrating a pseudo-five-component condensation, researchers can access highly functionalized THP scaffolds in a single operational step, significantly accelerating drug discovery workflows (2)[2].

Mechanistic Causality in the Pseudo-Five-Component Cascade

The synthesis of 1,2,3,6-tetrahydropyridines typically utilizes a precise stoichiometric ratio: two equivalents of an aromatic aldehyde, two equivalents of an aromatic amine, and one equivalent of a β-ketoester (e.g., ethyl acetoacetate) (3)[3]. The reaction is governed by a sequence of causal mechanistic steps:

-

Electrophilic Activation & Knoevenagel Condensation : A Lewis acid catalyst (such as Ceric Ammonium Nitrate or ZrOCl₂·8H₂O) activates the carbonyl carbon of the aldehyde. This lowers the activation energy for nucleophilic attack by the enol tautomer of the β-ketoester, forming an electrophilic α,β-unsaturated carbonyl intermediate (4)[4].

-

Schiff Base (Imine) Formation : Concurrently, the second equivalent of the aldehyde condenses with one equivalent of the aromatic amine to generate a reactive imine.

-

aza-Diels-Alder / Mannich-Type Cyclization : The second equivalent of the amine reacts with the Knoevenagel adduct to form an enamine. This enamine subsequently undergoes a highly stereoselective intermolecular aza-Diels-Alder cycloaddition (or a sequential Mannich-type reaction followed by intramolecular ring closure) with the imine, yielding the functionalized tetrahydropyridine core (5)[5].

Experimental Protocols & Self-Validating Workflows

The following methodology details a self-validating system for the synthesis of functionalized THPs using a Lewis acid catalyst.

Standardized Protocol: CAN-Catalyzed MCR

Reagents:

-

Aromatic aldehyde (2.0 mmol)

-

Aromatic amine (2.0 mmol)

-

β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

Solvent: Absolute Ethanol (5-10 mL)

Step-by-Step Workflow:

-

Initiation : In a 50 mL round-bottom flask, dissolve the β-ketoester (1.0 mmol) and aromatic aldehyde (2.0 mmol) in 5 mL of absolute ethanol. Causality: Ethanol is selected as a polar protic solvent because it stabilizes the charged transition states of the Knoevenagel condensation while remaining environmentally benign (6)[6].

-

Catalytic Activation : Add 10 mol% of CAN to the stirring solution.

-

Amine Introduction : Slowly add the aromatic amine (2.0 mmol) dropwise.

-

Self-Validation Checkpoint: The formation of the imine and enamine intermediates is typically exothermic. A mild temperature increase in the flask, coupled with a distinct color shift, serves as an immediate physical validation that the initial condensation cascade has successfully commenced (6)[6].

-

-

Reaction Maturation : Stir the mixture at room temperature.

-

Self-Validation Checkpoint: Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Spot the reaction mixture at 30-minute intervals. The total consumption of the distinct aldehyde spot and the emergence of a lower-Rf UV-active spot confirms product formation without requiring complex instrumental analysis mid-reaction (6)[6].

-

-

Isolation : Upon completion (typically 2-4 hours), pour the mixture into crushed ice. The highly functionalized tetrahydropyridine will precipitate. Filter the crude solid under vacuum.

-

Purification : Wash the filter cake with cold water to remove residual catalyst. Recrystallize from hot ethanol to yield the diastereomerically pure all-cis tetrahydropyridine. Column chromatography is generally unnecessary, preserving high atom economy (2)[2].

Troubleshooting & Optimization

-

Low Yield / No Precipitation : If the product fails to precipitate, the solvent polarity may be too high. Evaporate the ethanol in vacuo and triturate the residue with diethyl ether.

-

Exothermic Runaway : If the reaction is highly exothermic, place the vessel in an ambient water bath to control the reaction rate and prevent the thermal decomposition of the imine intermediate (6)[6].

Quantitative Optimization Data

Consolidated data from recent optimization studies highlights the impact of catalyst selection and reduction conditions on the yield and stereoselectivity of THP derivatives.

Table 1: Influence of Catalyst Systems on MCR Yield and Reaction Time

| Catalyst System | Solvent | Conditions | Time | Yield (%) | Key Advantage |

| Ceric Ammonium Nitrate (CAN) | Ethanol | Room Temp | 3-4 h | 85-92 | High atom economy, inexpensive (2)[2] |

| ZrOCl₂·8H₂O | Ethanol | Room Temp | 2-3 h | 88-95 | Aqua-compatible, high diastereoselectivity (2)[2] |

| NMPyTs (Ionic Liquid) | None / EtOH | Ultrasound | 15-30 min | 90-96 | Extremely fast, catalyst is recyclable up to 3 times (3)[3] |

| ZnO Nanoparticles | Ethanol | 50 °C | 3-5 h | 80-89 | Eco-friendly, luminescent tracking (4)[4] |

Table 2: Influence of Reduction Conditions on Yield and Diastereomeric Ratio (dr) of Tetrahydropyridines When synthesizing specific THP isomers from dihydropyridine precursors, the choice of reducing agent and acid additive is critical for dictating the cis/trans ratio (6)[6].

| Entry | Reducing Agent | Acid Additive | Solvent System | Yield (%) | dr (all-cis : others) |

| 1 | Hantzsch Ester | None | PhMe–EtOH | 52 | 50:50 |

| 2 | H₂ (1 atm), Pd/C | None | PhMe–EtOH | 65 | 50:50 |

| 3 | NaBH₄ | PivOH | PhMe–EtOH | 75 | 92:8 |

| 4 | NaBH₄ | AcOH | PhMe–EtOH | 82 | 92:8 |

| 5 | Na(CN)BH₃ | AcOH | PhMe–EtOH | 87 | 68:32 |

| 6 | Na(AcO)₃BH | AcOH | PhMe–EtOH | 85 | 95:5 |

Note: Data demonstrates that utilizing Na(AcO)₃BH with Acetic Acid (AcOH) provides the optimal balance of high yield (85%) and excellent diastereoselectivity (95:5) (6)[6].

Visualizing the Reaction Architecture

Caption: Logical workflow and mechanistic cascade of the multicomponent tetrahydropyridine synthesis.

Comprehensive References

-

Yelwande, A. A. et al. (2022). One-pot multicomponent synthesis approach for tetrahydropyridines using polyaniline-zirconium oxide composites. Synthetic Communications. 2

-

Sapkal, A. V. et al. (2023). Ultrasound Promoted One-Pot Multicomponent Synthesis of Highly Functionalized Tetrahydropyridine Derivatives. Taylor & Francis. 3

-

RSC Publishing. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. 5

-

Thakur, A. et al. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives: A Mini-Review. Orbital: The Electronic Journal of Chemistry. 1

-

Benchchem. (2025). Multi-Component Reactions for the Synthesis of Tetrahydropyridines: Application Notes and Protocols. Benchchem Technical Support. 4

-

Benchchem. (2025). Technical Support Center: Multicomponent Synthesis of Tetrahydropyridines (Troubleshooting). Benchchem Technical Support. 6

Sources

- 1. ufms.br [ufms.br]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08375C [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Asymmetric Aza-Diels-Alder Synthesis of Tetrahydropyridines

Subtitle: Mechanistic Insights, Protocol Optimization, and Scaffold Validation for Drug Discovery

Executive Summary

The tetrahydropyridine (THP) scaffold is a privileged pharmacophore embedded in numerous bioactive alkaloids and FDA-approved therapeutics. The1 stands as the most atom-economical and convergent methodology for constructing these nitrogen-containing six-membered rings[1]. This application note provides a comprehensive, self-validating protocol for the synthesis of highly functionalized THPs via a multi-component formal [4+2] cycloaddition.

Mechanistic Causality & Reaction Design

In a standard all-carbon Diels-Alder reaction, the HOMO-LUMO energy gap between the diene and dienophile dictates the reaction rate. In the aza-Diels-Alder variant, unactivated imines (Schiff bases) often possess a Lowest Unoccupied Molecular Orbital (LUMO) that is too high in energy to react efficiently with standard dienes under ambient conditions.

To overcome this kinetic barrier, we employ Lewis acids (e.g., BF3⋅OEt2 ) or chiral Brønsted acids (e.g., BINOL-derived phosphoric acids). Coordination of the acid to the imine nitrogen significantly lowers the LUMO energy of the dienophile, generating a2[2]. This activation not only accelerates the reaction but also enforces a highly asynchronous, concerted transition state that maximizes endo-selectivity. Furthermore, utilizing protic solvents can facilitate hydrogen-bond activation, enabling 3 in specific substrate classes[3].

Logical pathway of the multi-component Aza-Diels-Alder reaction.

Quantitative Optimization of Reaction Parameters

The choice of solvent, temperature, and catalyst profoundly impacts both the yield and the stereochemical outcome of the THP synthesis. The table below summarizes the optimization data for the model reaction between N-benzylidene-aniline and Danishefsky's diene, demonstrating the necessity of specific catalytic environments for 4[4].

| Entry | Solvent | Catalyst (mol%) | Temp (°C) | Yield (%) | Enantiomeric Excess (e.e. %) |

| 1 | DCM | None | 25 | < 5 | N/A |

| 2 | DCM | BF3⋅OEt2 (10) | -78 to 25 | 78 | Racemic |

| 3 | Toluene | Chiral Phosphoric Acid (5) | -20 | 85 | 92 |

| 4 | H2O /THF | ZnO Nanoparticles (0.5) | 25 | 89 | Racemic |

| 5 | TFE | None (Protic solvent) | 25 | 91 | Racemic |

Self-Validating Experimental Protocol

This protocol utilizes a one-pot, sequential strategy to generate the imine in situ, followed by cycloaddition. The system is designed to be self-validating; operators must confirm the success of intermediate states before proceeding to prevent the waste of expensive dienes.

Step-by-step experimental workflow for tetrahydropyridine synthesis.

Step 1: In Situ Imine Formation

-

Action: To an oven-dried, argon-purged 50 mL round-bottom flask, add benzaldehyde (1.0 mmol, 1.0 equiv) and aniline (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL). Add activated 4Å molecular sieves (500 mg).

-

Causality: Molecular sieves drive the equilibrium forward by sequestering the water byproduct, preventing imine hydrolysis and protecting the moisture-sensitive Lewis acid added in the next step.

-

Validation: After 1 hour of stirring at room temperature, spot the mixture on a silica TLC plate. Elute with 10% EtOAc/Hexanes. The complete disappearance of the benzaldehyde spot (UV active, stains yellow with 2,4-DNP) and the appearance of a new, less polar imine spot validates this step.

Step 2: Acid Activation and Diene Addition

-

Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add BF3⋅OEt2 (10 mol%). Stir for 15 minutes.

-

Action: Slowly add Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene, 1.2 mmol, 1.2 equiv) via syringe down the cold side of the flask.

-

Causality: Cooling to -78 °C is critical. Danishefsky's diene is highly prone to polymerization at higher temperatures in the presence of strong Lewis acids. The dropwise addition prevents localized exothermic spikes, ensuring high diastereoselectivity and preventing diene degradation.

Step 3: Cycloaddition and Quenching

-

Action: Allow the reaction to slowly warm to room temperature overnight (approx. 12 hours).

-

Action: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3 .

-

Causality: The basic quench neutralizes the Lewis acid, halting any retro-Diels-Alder pathways and preventing the hydrolytic degradation of the newly formed, acid-sensitive tetrahydropyridine core.

-

Validation: The biphasic mixture should cease bubbling. TLC (20% EtOAc/Hexanes) should reveal a highly UV-active product spot (typically Rf ~0.3-0.4) that stains intensely with phosphomolybdic acid (PMA).

Step 4: Isolation and Analytical Validation

-

Action: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Action: Purify via flash column chromatography (silica gel, gradient elution 5-20% EtOAc in Hexanes).

-

Validation ( 1H -NMR): Dissolve the purified product in CDCl3 . The definitive hallmark of a successful aza-Diels-Alder reaction is the presence of the vinylic protons of the THP ring, which typically appear as distinct multiplets between δ 5.40 and 6.10 ppm. The absence of the characteristic diene signals ( δ 4.0-5.0 ppm) confirms complete conversion and isolation.

References

-

Title: Rapid Construction of Tetrahydropyridine Scaffolds via Formal Imino Diels-Alder Reactions of Schiff Bases and Nazarov Reagents Source: National Science Foundation (NSF) URL: [Link]

-

Title: Intramolecular Hetero-Diels−Alder Reactions of Imine and Iminium Dienophiles: Quantum Mechanical Exploration of Mechanisms and Stereoselectivities Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Asymmetric Synthesis of Tetrahydropyridines via a Brønsted Acid Catalyzed Aza-Diels–Alder Reaction Source: Synthesis (Thieme E-Books & E-Journals) URL: [Link]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Novel GABA Uptake Inhibitor Analogues

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide details the rationale, synthesis, and evaluation of novel analogues of γ-aminobutyric acid (GABA) uptake inhibitors. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is regulated by a family of GABA transporters (GATs).[1][2] The inhibition of these transporters, particularly GAT1, has been a successful strategy for the treatment of neurological disorders such as epilepsy.[3][4] This document provides a detailed exploration of the synthetic strategies employed to create analogues of established inhibitors like nipecotic acid and guvacine. We delve into the critical structure-activity relationships (SAR) that guide the design of these molecules, aiming for enhanced potency and selectivity. Furthermore, this guide presents detailed, field-proven protocols for the chemical synthesis, purification, and rigorous characterization of these novel compounds, alongside methodologies for their biological evaluation using in vitro and in vivo assays.

Introduction: The Rationale for Targeting GABA Transporters

GABAergic signaling is fundamental to maintaining the balance between neuronal excitation and inhibition in the brain.[1] Imbalances in this system are implicated in a range of neurological and psychiatric conditions, including epilepsy, anxiety, and pain.[2][5] The termination of GABAergic neurotransmission is primarily achieved through the rapid reuptake of GABA from the synaptic cleft by four distinct transporter subtypes: GAT1, GAT2, GAT3, and BGT1.[1][6] By inhibiting these transporters, the extracellular concentration of GABA is increased, thereby enhancing inhibitory signaling. This mechanism of action is the foundation for the therapeutic efficacy of GABA uptake inhibitors.

The prototypical GAT inhibitors, nipecotic acid and guvacine, are cyclic amino acids that act as competitive inhibitors.[6][7] However, their therapeutic utility is limited by their poor ability to cross the blood-brain barrier due to their hydrophilic and zwitterionic nature.[8] This has driven extensive research into the development of lipophilic analogues that retain the core pharmacophore responsible for GAT inhibition while exhibiting improved pharmacokinetic properties. A prime example of a successful drug developed from this strategy is Tiagabine, a potent and selective GAT1 inhibitor used as an anticonvulsant.[3][9][10]

This guide will focus on the synthesis of analogues built upon the foundational scaffolds of nipecotic acid and guvacine, exploring how modifications to these structures can lead to the discovery of novel therapeutic agents.

Design and Synthetic Strategies: A Journey from Scaffold to Candidate

The design of novel GABA uptake inhibitor analogues is a nuanced process guided by established structure-activity relationships (SAR). The general strategy involves the attachment of a lipophilic moiety to the nitrogen atom of the core amino acid scaffold (e.g., nipecotic acid or guvacine) via a linker.[9][11]

Core Scaffolds: The Foundation of Inhibition

-

Nipecotic Acid: A piperidine-3-carboxylic acid, it is a potent inhibitor of GABA uptake.[8] The (R)-enantiomer is generally more active.

-

Guvacine: A tetrahydropyridine-3-carboxylic acid, it serves as another key template for inhibitor design.[7][9]

The Lipophilic Moiety: Key to Blood-Brain Barrier Penetration and Potency

The addition of a bulky, lipophilic group is crucial for enhancing the ability of the inhibitor to cross the blood-brain barrier.[8] Diaryl groups, such as diphenyl or dithienyl moieties, have been extensively explored and are a hallmark of many potent inhibitors, including Tiagabine.[9][10] Asymmetry in the substitution pattern of the bis-aromatic moiety has been shown to be beneficial for high affinity.[12]

The Linker: Fine-Tuning Potency and Selectivity

The nature of the linker connecting the core scaffold to the lipophilic group plays a critical role in determining the inhibitor's potency and selectivity for different GAT subtypes. Various linkers have been investigated, including:

-

Alkenyl and Alkynyl Spacers: These are common in many potent inhibitors and their geometry can significantly impact activity.[13][14][15]

-

Ether and Oxime Functionalities: The introduction of heteroatoms like oxygen can alter the electronic properties and conformation of the linker, leading to improved potency.[11]

-

Tricyclic Moieties: Rigid, tricyclic structures can serve as both the linker and the lipophilic anchor, leading to highly potent compounds.[9][16]

Synthetic Workflow Overview

The synthesis of these analogues typically follows a convergent approach where the core amino acid scaffold and the lipophilic side chain are synthesized separately and then coupled.

Caption: General synthetic workflow for GABA uptake inhibitor analogues.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis, purification, and characterization of a representative GABA uptake inhibitor analogue based on the nipecotic acid scaffold.

Protocol 1: Synthesis of an N-Substituted Nipecotic Acid Analogue